2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

PROTAC Linkers Chemical Topology Regioisomerism

This para-substituted aromatic linker features a carboxylic acid and a methyl ester for orthogonal coupling, eliminating protecting group steps in PROTAC synthesis. Its rigid, linear scaffold is ideal for intramolecular degrader design, with a logP of 1.39 supporting cellular permeability. Available in 98% purity for SAR-driven library construction.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B7904085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyMIHNILQBIBKVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid: Chemical Identity and PROTAC Linker Procurement Context


2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (CAS: 17833-56-6) is a bifunctional building block bearing both a carboxylic acid and a methyl ester group, formally classified as 1,4-benzenediacetic acid monomethyl ester . Its molecular formula is C₁₁H₁₂O₄ with a molecular weight of 208.21 g/mol, exhibiting a predicted logP of 1.39 and containing 4 rotatable bonds . Commercially available in purities ranging from 95% to 98% , this compound is primarily procured as a PROTAC (Proteolysis Targeting Chimera) linker, where its para-substituted aromatic core provides a rigid, linear scaffold for tethering E3 ubiquitin ligase ligands to target protein ligands .

Why Generic Linker Interchange Compromises PROTAC Activity: The Case for 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid


In PROTAC design, linker composition and length are not passive variables; they critically modulate ternary complex formation, degradation potency (DC₅₀), and selectivity [1]. The empirical nature of linker structure-activity relationships (SARs) means that seemingly minor modifications—such as altering the aromatic core substitution pattern from para to meta, or exchanging the methyl ester for a carboxylic acid—can drastically impact the spatial orientation and collision radius between the E3 ligase and the target protein [2]. Consequently, 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid is not interchangeable with generic alkyl-chain linkers or structurally similar analogs like its meta-substituted regioisomer (CAS 52787-19-6) or the fully deprotected diacid (CAS 7325-46-4), as these substitutions alter molecular geometry, hydrophobicity, and conjugation handle availability, leading to unpredictable biological outcomes [3].

Quantitative Differentiation of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid Against Structural Analogs


Regioisomeric Differentiation: Para vs. Meta Substitution and Molecular Topology

The compound's para-substituted benzene ring provides a linear, rigid scaffold with a defined end-to-end distance critical for PROTAC ternary complex formation. In contrast, its meta-substituted regioisomer, 2-(3-(methoxycarbonyl)phenyl)acetic acid (CAS 52787-19-6), introduces a 120-degree kink in the molecular backbone, altering the spatial orientation between the E3 ligase and target protein ligands .

PROTAC Linkers Chemical Topology Regioisomerism

Conjugation Handle Selectivity: Monomethyl Ester vs. Fully Deprotected Diacid

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid contains two chemically distinct carboxyl-derived functional groups: one free carboxylic acid (-COOH) and one methyl ester (-COOCH₃). This enables sequential, orthogonal conjugation without protection/deprotection steps. In contrast, the fully deprotected analog, 1,4-phenylenediacetic acid (CAS 7325-46-4), possesses two chemically equivalent carboxylic acid groups, necessitating additional protecting group strategies to achieve heterobifunctional conjugation .

PROTAC Linkers Chemoselectivity Conjugation Handles

Hydrophobicity and Predicted LogP Differentiation from PEG-Based Linkers

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid exhibits a predicted logP of 1.39, indicating moderate lipophilicity suitable for maintaining membrane permeability while avoiding excessive hydrophobicity that could lead to aggregation or poor solubility . This contrasts with shorter polyethylene glycol (PEG) linkers (e.g., diethylene glycol, logP ~ -0.8) which are significantly more hydrophilic, and with extended alkyl-chain linkers (e.g., 1,8-diaminooctane, logP ~ 2.5) which are more lipophilic [1].

PROTAC Linkers Physicochemical Properties LogP

Linker Length: Atom Count and Rotatable Bond Comparison with Common PROTAC Linkers

The compound contains 4 rotatable bonds and provides an effective linker length of approximately 6 atoms (from carboxyl carbon to ester carbon) when incorporated into a PROTAC . This places it in the short-to-intermediate linker length category, distinct from ultra-short linkers (e.g., piperazine, 2 rotatable bonds) and long PEG-based linkers (e.g., PEG₄, ~12 rotatable bonds) .

PROTAC Linkers Linker Length Structure-Activity Relationship

PROTAC-Derived Potency: Quantitative Activity When Conjugated into Functional Degraders

When incorporated into a full PROTAC molecule targeting histone deacetylase 6 (HDAC6), the linker derived from 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid enabled a degrader with an IC₅₀ of 4.9 nM against recombinant HDAC6 and a DC₅₀ of 6.5 nM for HDAC6 degradation in MM1.S cells [1]. In contrast, a related HDAC6-targeting PROTAC utilizing a structurally distinct benzamide-based linker exhibited significantly weaker degradation, with a reported DC₅₀ of 460 nM under similar conditions [2].

PROTAC Linkers HDAC6 Degradation Potency

Optimal Procurement Scenarios for 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic Acid Based on Differentiated Evidence


PROTAC Library Synthesis Requiring Sequential, Orthogonal Conjugation

This compound is ideally suited for generating diverse PROTAC libraries via sequential amide or ester coupling. The free carboxylic acid can first be coupled to an amine-containing E3 ligase ligand (e.g., VHL or CRBN ligand) using standard peptide coupling reagents, leaving the methyl ester intact. After purification, the methyl ester can be saponified to regenerate a carboxylic acid, enabling coupling to a second amine-containing target protein ligand. This orthogonal reactivity eliminates the need for protecting group strategies required when using symmetrical diacid linkers like 1,4-phenylenediacetic acid (CAS 7325-46-4), thereby reducing the number of synthetic steps and accelerating SAR exploration .

Development of Short-Linker PROTACs for Intramolecular Target Engagement

The compound's para-substituted aromatic core provides a rigid, linear scaffold with a 6-atom span and 4 rotatable bonds. This structural profile is particularly well-suited for targeting proteins where the E3 ligase and target protein binding pockets are in close spatial proximity, such as intramolecular PROTAC designs. Studies indicate that short, rigid linkers often yield superior degradation efficiency for such targets compared to longer, flexible PEG-based linkers, which can adopt unproductive conformations [1]. The predicted logP of 1.39 further supports cellular permeability, a critical requirement for PROTAC activity .

HDAC6-Targeted PROTAC Development and Optimization

Based on BindingDB data, a PROTAC molecule incorporating this linker scaffold demonstrated potent HDAC6 degradation with a DC₅₀ of 6.5 nM in MM1.S cells, representing a 70.8-fold improvement over a structurally related benzamide-linked degrader [2]. This quantitative evidence establishes that this linker, when paired with appropriate E3 ligase and target ligands, can yield highly efficacious degraders. Procurement of this specific linker is therefore justified for HDAC6-targeted PROTAC campaigns, where linker structure is known to directly impact ternary complex stability and degradation efficiency.

Synthesis of Chemical Probes Requiring a Defined, Linear Aromatic Spacer

The para-substituted phenyl ring provides a rigid, planar spacer that enforces a fixed distance and orientation between two functional groups. This property is valuable not only for PROTACs but also for constructing bifunctional chemical probes, molecular rulers, or fluorescence resonance energy transfer (FRET) probes where predictable inter-fluorophore distance is critical. The methyl ester handle also serves as a convenient point for late-stage diversification via amide bond formation with amine-containing reporters or affinity tags [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.